D-Galactose

説明

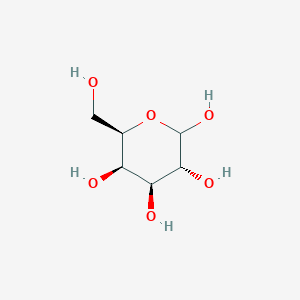

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015860 | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-28-0, 59-23-4 | |

| Record name | D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

D Galactose Metabolism and Biochemical Pathways

The Leloir Pathway: A Central Metabolic Route for D-Galactose

The Leloir pathway is the main pathway for this compound catabolism. wikipedia.orgwikipedia.org It comprises four key enzymatic steps that facilitate the conversion of galactose to a usable form of glucose. eyewiki.orgmedlink.com

Galactose Mutarotase (B13386317) (GALM), also known as aldose 1-epimerase, is the enzyme that catalyzes the initial step in the Leloir pathway. ebi.ac.ukwikipedia.org Its primary function is the interconversion of the anomeric forms of this compound. uniprot.orguniprot.org

In solution, this compound exists as two different stereoisomers, or anomers, known as α-D-galactose and β-D-galactose. asm.orgsci-hub.se These anomers differ in the orientation of the hydroxyl group at the first carbon atom. sci-hub.se The enzyme galactokinase, which catalyzes the subsequent step in the Leloir pathway, is specific for the α-D-galactose anomer. asm.orgnih.gov Galactose mutarotase facilitates the conversion of the β-anomer, which is the form of galactose released from the hydrolysis of lactose, into the α-anomer, ensuring a continuous supply of the correct substrate for the pathway to proceed. nih.govtuscany-diet.net The reaction is reversible, allowing the enzyme to maintain the equilibrium between the two anomeric forms. uniprot.orguniprot.org

By providing the necessary α-D-galactose substrate, GALM effectively initiates the entire Leloir pathway. ebi.ac.ukresearchgate.netnih.gov Without this anomeric conversion, the subsequent phosphorylation by galactokinase would be severely limited, thereby halting the metabolism of galactose. asm.orgnih.gov Therefore, the activity of galactose mutarotase is essential for the efficient entry of dietary and endogenously produced galactose into this central metabolic route. nih.gov

Galactokinase (GALK) is a phosphotransferase enzyme that catalyzes the second and committed step of the Leloir pathway. wikipedia.orgcreative-enzymes.com This step involves the phosphorylation of α-D-galactose. wikipedia.orgnih.gov

GALK facilitates the transfer of a phosphate (B84403) group from an ATP molecule to the first carbon of α-D-galactose. wikipedia.orgcreative-enzymes.com This reaction results in the formation of galactose-1-phosphate (Gal-1-P). eyewiki.orgontosight.ai This phosphorylation step is crucial as it traps the galactose molecule within the cell and prepares it for the subsequent enzymatic reactions in the Leloir pathway. patsnap.com The formation of Gal-1-P is an essentially irreversible step in the pathway. tuscany-diet.netresearchgate.net Galactose-1-phosphate is a key intermediate in the conversion of galactose to glucose. wikipedia.orgebi.ac.uk

The activity of galactokinase is determined by the GALK1 gene, which provides the instructions for synthesizing the enzyme. wikipedia.orgmedlineplus.gov This gene is located on chromosome 17. wikipedia.orgebsco.com Mutations in the GALK1 gene can lead to a deficiency in galactokinase activity, a condition known as galactokinase deficiency or Galactosemia Type II. medlineplus.govpreventiongenetics.com This autosomal recessive disorder results in the inability to properly metabolize galactose, leading to an accumulation of galactose in the body. wikipedia.orgebsco.com Over 30 mutations in the GALK1 gene have been identified in individuals with this condition. medlineplus.govnih.gov

Galactose-1-Phosphate Uridylyltransferase (GALT) in this compound Metabolism

Galactose-1-Phosphate Uridylyltransferase (GALT) is a central enzyme in the Leloir pathway, catalyzing the second and pivotal step. eyewiki.orgresearchgate.net It is responsible for the conversion of galactose-1-phosphate and UDP-glucose into UDP-galactose and glucose-1-phosphate. eyewiki.orgthemedicalbiochemistrypage.org This reaction is crucial for processing dietary galactose, which primarily comes from the hydrolysis of lactose. taylorandfrancis.comnih.gov The enzyme functions as a homodimer and its mechanism is characterized as a ping-pong bi-bi kinetic model involving a double displacement. smpdb.caresearchgate.net

The catalytic cycle of GALT involves a two-step process. researchgate.netwikipedia.org In the first step, the enzyme binds to UDP-glucose. A histidine residue within the active site of GALT, specifically His186 in humans, acts as a nucleophile. researchgate.netwikipedia.org This histidine attacks the UDP-glucose, leading to the formation of a covalent enzyme-UMP intermediate (uridylylated enzyme) and the release of the first product, glucose-1-phosphate. researchgate.netwikipedia.org

UDP-glucose + Galactose-1-phosphate ⇌ Glucose-1-phosphate + UDP-galactose eyewiki.orgresearchgate.net

This mechanism highlights the essential role of the histidine residue in the active site for the transfer of the UMP moiety. researchgate.netwikipedia.org

The GALT-catalyzed reaction is a critical juncture linking galactose metabolism directly with glucose metabolism. By producing glucose-1-phosphate from UDP-glucose, the pathway provides a direct entry point for the carbon skeleton of galactose into the central carbohydrate metabolism. researchgate.nettaylorandfrancis.com The newly formed glucose-1-phosphate is an important metabolic intermediate. It can be isomerized by the enzyme phosphoglucomutase to form glucose-6-phosphate. wikipedia.org Glucose-6-phosphate can then be shunted into several key metabolic pathways, including glycolysis for ATP production, the pentose (B10789219) phosphate pathway for the synthesis of NADPH and nucleotide precursors, or glycogenesis for storage as glycogen (B147801). wikipedia.org Therefore, the GALT reaction not only detoxifies galactose-1-phosphate but also converts galactose into a readily usable energy source and biosynthetic precursor. taylorandfrancis.comlongdom.org

| Step | Reactants | Enzyme Intermediate | Products |

|---|---|---|---|

| 1 | UDP-glucose + GALT-His | GALT-His-UMP | Glucose-1-phosphate |

| 2 | Galactose-1-phosphate + GALT-His-UMP | GALT-His | UDP-galactose |

UDP-Galactose 4'-Epimerase (GALE) and Interconversion with UDP-Glucose

UDP-galactose 4'-epimerase (GALE) is the third and final enzyme of the Leloir pathway. researchgate.netnih.gov It catalyzes the reversible epimerization of UDP-galactose to UDP-glucose, a reaction that involves the inversion of the stereochemistry at the C4 position of the galactose moiety. nih.govwikipedia.org This NAD+-dependent reaction is essential for both the catabolism of dietary galactose and the de novo synthesis of UDP-galactose from glucose when dietary galactose is scarce. researchgate.neteyewiki.org In mammals, GALE is a bifunctional enzyme, also catalyzing the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netresearchgate.net

UDP-galactose is a critical precursor for the synthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids. researchgate.netlongdom.org The process of glycosylation, which involves the attachment of sugar moieties to proteins and lipids, is vital for numerous cellular functions such as cell-cell recognition, signaling, and determining protein structure and function. nih.govresearchgate.net GALE's ability to produce UDP-galactose is therefore fundamental for these pathways. eyewiki.org The UDP-galactose synthesized in the cytosol is transported into the Golgi apparatus, where galactosyltransferases use it as a donor substrate to add galactose units to growing oligosaccharide chains on macromolecules. nih.govresearchgate.net Deficiencies in GALE can disrupt the supply of UDP-galactose and UDP-GalNAc, leading to aberrant glycosylation of cell-surface proteins, which can impact cellular adhesion and signaling. researchgate.netwikipedia.org

GALE plays a crucial "gatekeeper" role in maintaining the cellular balance of four essential nucleotide sugars: UDP-glucose, UDP-galactose, UDP-GlcNAc, and UDP-GalNAc. researchgate.netbiologynotesonline.com Through its reversible epimerase activity, GALE can dynamically interconvert these pairs of UDP-sugars, thereby regulating their intracellular pools according to the metabolic needs of the cell. researchgate.netoup.com This homeostatic function is critical because the ratios of these UDP-sugars can influence the activity of various glycosyltransferases and thus shape the final structure of glycans. researchgate.netbiologynotesonline.com Even in nutrient-rich conditions, GALE is required to balance these nucleotide sugar levels, highlighting its indispensable role in cellular glycan biosynthesis. researchgate.net

| Reaction | Substrate | Enzyme | Product | Pathway Significance |

|---|---|---|---|---|

| 1 | UDP-galactose | GALE | UDP-glucose | Leloir Pathway, Regeneration of UDP-glucose |

| 2 | UDP-N-acetylgalactosamine | GALE | UDP-N-acetylglucosamine | Glycosylation, UDP-Hexose Pool Maintenance |

Alternative this compound Metabolic Pathways and Accessory Routes

While the Leloir pathway is the primary route for this compound catabolism, several alternative or accessory metabolic pathways exist. researchgate.netnih.gov These routes are generally considered minor under normal physiological conditions but become significant when the Leloir pathway is impaired, such as in cases of GALT deficiency. researchgate.netnih.gov These pathways include the pyrophosphorylase pathway, the reduction of galactose to galactitol, and the oxidation of galactose to galactonate. researchgate.netresearchgate.net

The Pyrophosphorylase Pathway represents a GALT-independent route for producing UDP-galactose. In this pathway, galactose-1-phosphate reacts directly with UTP, a reaction catalyzed by UDP-glucose/galactose pyrophosphorylase (UGP), to form UDP-galactose. researchgate.netnih.gov While UGP's primary substrate is UDP-glucose, it can utilize galactose-1-phosphate, albeit with much lower efficiency than GALT. nih.gov This pathway's activity is generally insufficient to compensate for a complete lack of GALT function. nih.gov

The reductive pathway involves the enzyme aldose reductase, which uses NADPH to reduce galactose to its sugar alcohol, galactitol (also known as dulcitol). nih.govwikipedia.org Under normal conditions, this reaction is minimal. However, when galactose levels are high due to a block in the Leloir pathway, the formation and accumulation of galactitol increase significantly. eyewiki.orgwikipedia.org Galactitol is not easily metabolized further and can accumulate in tissues like the lens of the eye, where it exerts osmotic pressure, contributing to cataract formation. taylorandfrancis.comwikipedia.org

The oxidative pathway involves the conversion of galactose to galactonate. This is initiated by galactose dehydrogenase, which oxidizes galactose to galactonolactone; the lactone is then converted to galactonate. sigmaaldrich.com Galactonate can be further metabolized, potentially entering the pentose phosphate pathway. This route serves as another way to process excess galactose. In some bacteria, a more defined oxidative route known as the De Ley-Doudoroff pathway exists, which catabolizes this compound to pyruvate (B1213749) and glyceraldehyde-3-phosphate. wikipedia.org

Aldose Reductase Pathway and Galactitol Formation

Under physiological conditions, the metabolism of this compound primarily occurs through the Leloir pathway. However, when galactose levels are excessively high, alternative metabolic routes become significant. One such route is the reductive pathway involving the enzyme aldose reductase (EC 1.1.1.21), which converts this compound into its sugar alcohol, galactitol. tuscany-diet.nettaylorandfrancis.com This pathway becomes particularly active when the enzymes of the Leloir pathway are saturated or deficient. taylorandfrancis.comeyewiki.org

Aldose reductase catalyzes the NADPH-dependent reduction of this compound to galactitol. researchgate.net This reaction is generally marginal but can become substantial in the presence of high galactose concentrations. tuscany-diet.net The accumulation of galactitol within cells, such as those of the eye lens, can lead to osmotic stress. taylorandfrancis.comeyewiki.org Because galactitol is a polyol and cannot easily diffuse across cell membranes, its buildup increases intracellular osmotic pressure, causing water to enter the cells. eyewiki.org This influx of water leads to cellular swelling, damage, and lysis, a process implicated in the formation of cataracts associated with galactosemia. taylorandfrancis.comeyewiki.org In yeast, redirecting galactose metabolism toward galactitol formation by overexpressing aldose reductase can alleviate the toxicity caused by the accumulation of intermediates from the Leloir pathway, such as galactose-1-phosphate. oup.com

| Enzyme/Protein | Function | Organism/Context |

| Aldose Reductase (GRE3 in yeast) | Reduces this compound to galactitol | Humans, Yeast, Rats |

| Galactitol | Sugar alcohol; accumulates in high galactose conditions, causing osmotic stress | Tissues, especially the lens |

Galactose Dehydrogenase Pathway and Galactonate Formation

Another alternative route for this compound metabolism is an oxidative pathway that leads to the formation of galactonate. tuscany-diet.net This pathway is also more prominent when galactose concentrations are elevated. tuscany-diet.net The initial step is catalyzed by this compound dehydrogenase (EC 1.1.1.48), which oxidizes this compound to galactone-1,4-lactone, using NAD+ as a cofactor. tuscany-diet.netnih.gov

The resulting galactone-1,4-lactone can then be hydrolyzed to galactonate, a reaction that can occur spontaneously or be catalyzed by a lactonase (EC 3.1.1.25). tuscany-diet.net In some organisms, like Azotobacter vinelandii, galactonate is further metabolized via the DeLey-Doudoroff pathway. nih.govasm.org This involves the conversion of galactonate to 2-keto-3-deoxy-galactonate, which is then metabolized to pyruvate and glyceraldehyde-3-phosphate. nih.govresearchgate.net Unlike galactitol, galactonate is considered a non-toxic metabolite that does not accumulate in tissues as it can be further metabolized or excreted in the urine. longdom.org

| Enzyme/Protein | Function | Pathway |

| This compound dehydrogenase | Oxidizes this compound to galactone-1,4-lactone | Galactose Dehydrogenase Pathway / DeLey-Doudoroff Pathway |

| Lactonase | Hydrolyzes galactone-1,4-lactone to galactonate | Galactose Dehydrogenase Pathway |

| Galactonate | Product of galactose oxidation | Galactose Dehydrogenase Pathway |

UDP-Glucose/Galactose Pyrophosphorylase (UGP) Pathway

The synthesis of UDP-glucose is a critical step that links to the central Leloir pathway for galactose utilization. UDP-glucose pyrophosphorylase (UGP), also known as UTP:α-D-glucose-1-phosphate uridylyltransferase (EC 2.7.7.9), catalyzes the reversible reaction between glucose-1-phosphate and UTP to form UDP-glucose and pyrophosphate. csic.esresearchgate.net UDP-glucose is essential as it serves as the donor of the UMP group for galactose-1-phosphate in the reaction catalyzed by GALT, a key enzyme in the Leloir pathway. csic.eswikipedia.org The resulting UDP-galactose can then be converted back to UDP-glucose by an epimerase, completing a cycle that allows galactose to enter mainstream glucose metabolism. eyewiki.orgwikipedia.org

In some organisms, such as the parasite Leishmania, an alternative enzyme called UDP-sugar pyrophosphorylase (USP) exists. researchgate.netnih.gov USP can utilize both glucose-1-phosphate and galactose-1-phosphate to produce UDP-glucose or UDP-galactose directly. nih.gov This provides a salvage pathway for UDP-galactose biosynthesis that can be independent of the UDP-glucose pool, highlighting the metabolic flexibility in different organisms. nih.govoup.com

| Enzyme/Protein | Function | Pathway |

| UDP-glucose pyrophosphorylase (UGP) | Synthesizes UDP-glucose from glucose-1-phosphate and UTP | Leloir Pathway precursor synthesis |

| UDP-sugar pyrophosphorylase (USP) | Synthesizes UDP-sugars (UDP-glucose, UDP-galactose) from their respective sugar-1-phosphates | Alternative UDP-sugar synthesis |

| UDP-glucose | Precursor and product in the Leloir pathway; essential for glycosylation | Leloir Pathway |

| UDP-galactose | Central intermediate in the Leloir pathway | Leloir Pathway |

Regulatory Mechanisms of this compound Metabolism

Genetic Regulation of this compound Utilization (e.g., Gal Repressor, Gal Isorepressor in E. coli)

In Escherichia coli, the genes responsible for the transport and metabolism of this compound are organized into the gal regulon, which is controlled by a sophisticated regulatory network. nih.gov This network involves two key negative regulators: the Gal Repressor (GalR) and the Gal Isorepressor (GalS). zenodo.orgasm.org In the absence of this compound, both GalR and GalS bind to specific operator sites within the promoters of the gal genes, repressing their transcription. nih.govasm.org

The inducer for this system is this compound itself. When this compound is present, it binds to GalR and GalS, causing an allosteric change that inhibits their ability to bind to DNA. asm.org This relieves the repression and allows for the transcription of the gal operon enzymes, such as galactokinase, transferase, and epimerase. zenodo.org

| Regulatory Protein | Gene | Function | Effector Molecule |

| Gal Repressor | galR | Represses gal operon transcription | This compound (inducer) |

| Gal Isorepressor | galS | Represses gal operon transcription | This compound (inducer) |

| cAMP Receptor Protein (CRP) | crp | Activates gal operon transcription | cAMP |

Interplay with Glucose Metabolism

The metabolism of this compound is tightly interconnected with that of glucose, which is the preferred carbon source for many organisms, including yeast (Saccharomyces cerevisiae) and bacteria (E. coli). psu.eduplos.org The presence of glucose generally leads to the repression of genes required for the utilization of alternative sugars like galactose, a phenomenon known as catabolite repression. plos.orgpnas.org

When both glucose and galactose are available, cells will preferentially metabolize glucose. plos.org The genes of the galactose utilization network are typically activated only after glucose has been depleted from the environment. plos.org However, research indicates that the induction of the galactose metabolic (GAL) genes is not controlled by a simple on/off switch based on a glucose threshold. Instead, the response often depends on the ratio of external galactose to glucose. pnas.org This ratio-sensing mechanism allows the cell to make a more nuanced decision about committing to galactose metabolism. pnas.org The competition between glucose and galactose for binding to hexose (B10828440) transporters is a key upstream event that contributes to this ratiometric control, occurring before the canonical signaling pathways are engaged. pnas.org This intricate interplay ensures that the cell utilizes its energy resources in the most efficient manner, prioritizing the more readily metabolizable sugar, glucose, before activating the machinery needed for galactose. psu.edu

D Galactose in Glycobiology and Glycosylation Processes

D-Galactose as a Key Constituent of Glycoconjugates

Glycoconjugates are complex molecules formed by the covalent attachment of carbohydrate chains (glycans) to proteins or lipids. This compound is a prevalent component of these structures, contributing to their vast diversity and biological functions. wikipedia.orgfrontiersin.org These macromolecules are found on cell surfaces and in the extracellular matrix, where they mediate crucial biological events. frontiersin.org

Glycoproteins

Glycoproteins are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbones. This compound is a common monosaccharide found in these glycan chains, often located in terminal positions where it is accessible for recognition by other molecules. mdpi.comresearchgate.net For instance, galactose residues are integral to the structure of glycoproteins in nerve tissue, earning it the nickname "brain sugar". wikipedia.org The presence and specific linkage of galactose in N-linked and O-linked glycans can influence protein folding, stability, and function. nih.gov Galactose-containing glycans on glycoproteins are also involved in cell recognition processes, such as the ABO blood group system, where galactose monomers are key components of the antigens that define blood types A and B. wikipedia.org

Glycolipids

Glycolipids are lipid molecules with attached carbohydrate moieties. This compound is a fundamental component of many glycolipids, which are essential constituents of cell membranes. mdpi.commdpi.com They play a significant role in maintaining membrane stability and are involved in cell-cell recognition and signaling. conicet.gov.ar Cerebrosides, a type of glycolipid found in high concentrations in the brain and nervous tissue, are composed of a fatty acid, sphingosine, and a sugar, which is often galactose (forming galactocerebrosides). conicet.gov.ar Gangliosides, another class of complex glycolipids, also contain galactose as part of their intricate oligosaccharide chains and function as receptors for various signaling molecules and toxins. conicet.gov.ar

Polysaccharides

Polysaccharides are long carbohydrate polymers made up of repeating monosaccharide units. This compound is a constituent of various polysaccharides in both plants and animals. researchgate.net In plants, galactose is found in hemicellulose, a component of the cell wall, in the form of galactans. wikipedia.org Pectic polysaccharides, such as rhamnogalacturonan-I, feature side chains composed of galactans and arabinogalactans. researchgate.net In the food industry, galactan polysaccharides like carrageenans and agars, derived from red seaweeds, are widely used as gelling and thickening agents. researchgate.net These polysaccharides are composed of repeating units of this compound and its derivatives. researchgate.net

| Glycoconjugate Class | Role of this compound | Examples |

| Glycoproteins | Component of N-linked and O-linked glycans, often in terminal positions. | Blood group antigens, nerve tissue glycoproteins. |

| Glycolipids | A core component of the carbohydrate head group. | Cerebrosides (galactocerebrosides), Gangliosides. |

| Polysaccharides | A primary monosaccharide unit in the polymer chain. | Galactans (in hemicellulose), Carrageenans, Agars. |

Biosynthesis of Galactose-Containing Glycans

The synthesis of glycans containing galactose is a complex enzymatic process that relies on activated sugar donors. microbenotes.com In mammalian cells, the primary donor for galactosylation is UDP-galactose (UDP-Gal). mdpi.comyoutube.com This nucleotide sugar is synthesized through the Leloir pathway, where galactose is first phosphorylated to galactose-1-phosphate. researchgate.netoup.com Subsequently, galactose-1-phosphate uridyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to form UDP-galactose. researchgate.netoup.com UDP-galactose can also be formed from UDP-glucose by the enzyme UDP-galactose 4'-epimerase (GALE). wikipedia.org

Role of dTDP-D-Galactose as a Sugar Donor

While UDP-galactose is the predominant galactose donor in mammals, other activated forms exist, particularly in other organisms. Thymidine diphosphate-D-galactose (dTDP-D-Galactose) serves as a crucial sugar donor in the biosynthesis of various polysaccharides in bacteria, plants, and fungi. In many bacteria, dTDP-activated sugars are precursors for the synthesis of complex cell surface polysaccharides, such as exopolysaccharides (EPS) and the O-antigen of lipopolysaccharides (LPS). nih.govmdpi.com For instance, in lactic acid bacteria, nucleotide sugar precursors, including dTDP-rhamnose derived from glucose, are essential for the assembly of hetero-EPS, which can contain galactose. mdpi.commicrobenotes.com The synthesis of these dTDP-sugars often begins with glucose-1-phosphate and involves a series of enzymatic reactions catalyzed by enzymes such as glucose-1-phosphate thymidylyltransferase (RmlA) and dTDP-D-glucose 4,6-dehydratase (RmlB). The disruption of these pathways can alter the composition of bacterial surface polysaccharides, affecting their virulence and interaction with the environment.

| Organism Group | Primary Galactose Donor | Key Glycans Synthesized |

| Mammals | UDP-Galactose | N-glycans, O-glycans, Glycolipids, Keratan sulfate |

| Bacteria | dTDP-D-Galactose (and other dTDP-sugars) | Exopolysaccharides (EPS), Lipopolysaccharide (LPS) O-antigen |

| Plants & Fungi | dTDP-D-Galactose (among others) | Cell wall components (e.g., galactans) |

Involvement in Cell-Cell Interactions and Signaling

The carbohydrate moieties of cell surface glycoconjugates, which frequently contain galactose, are pivotal for mediating cell-cell and cell-matrix interactions. frontiersin.org The specific structures of these glycans act as recognition sites for proteins, particularly lectins, thereby initiating signaling cascades that regulate numerous cellular processes. frontiersin.org These interactions are fundamental to tissue formation, immune responses, and host-pathogen interactions. conicet.gov.ar For example, the terminal galactose residues on glycoproteins and glycolipids can be recognized by specific receptors on adjacent cells, facilitating cell adhesion. conicet.gov.ar Conversely, pathogenic bacteria can utilize their galactose-containing surface polysaccharides to interact with host cells, a critical step in the process of infection. The intricate patterns of glycosylation, including the presence and accessibility of galactose, create a complex "glycocode" on the cell surface that modulates signaling events and cellular behavior. frontiersin.org

This compound in Congenital Disorders of Glycosylation (CDG)

Congenital Disorders of Glycosylation (CDG) represent a group of over 130 rare, inherited metabolic disorders caused by defects in the synthesis and attachment of sugar chains (glycans) to proteins and lipids. rarediseases.org this compound plays a crucial role in several of these disorders, particularly those characterized by impaired galactosylation, the process of adding galactose to glycan chains.

TMEM165 Deficiency and Golgi Glycosylation Defects

TMEM165 deficiency, also known as TMEM165-CDG, is a severe, multisystem congenital disorder of glycosylation. nih.govresearchgate.net The TMEM165 gene encodes a transmembrane protein located in the Golgi apparatus, a key cellular organelle for glycosylation. oup.com While its exact molecular function is complex, TMEM165 is understood to be critical for maintaining proper ion homeostasis within the Golgi, particularly for manganese (Mn²⁺). nih.govoup.comnih.gov

Deficiency in TMEM165 disrupts Golgi Mn²⁺ levels, which is problematic because many Golgi-resident glycosyltransferases, including β-1,4-galactosyltransferase, are manganese-dependent enzymes. nih.govnih.gov This impairment leads to significant Golgi glycosylation abnormalities, most notably the hypo-galactosylation (decreased addition of galactose) of N- and O-linked glycans, as well as defects in the synthesis of glycolipids and glycosaminoglycans (GAGs). researchgate.netnih.gov Clinically, this manifests as a severe condition with metabolic, endocrine, and skeletal involvement. nih.gov The analysis of patient serum reveals N-glycans that are partially lacking galactose and sialic acid. nih.gov

PGM1-CDG and SLC35A2-CDG

Other notable CDGs involving defective galactosylation include PGM1-CDG and SLC35A2-CDG.

PGM1-CDG : This disorder is caused by mutations in the PGM1 gene, which codes for the enzyme phosphoglucomutase-1. cdghub.com This enzyme is responsible for the reversible conversion of glucose-6-phosphate to glucose-1-phosphate. cdghub.com Glucose-1-phosphate is a crucial precursor for the synthesis of UDP-glucose and subsequently UDP-galactose, the activated sugar nucleotide required for galactosylation in the Golgi. cdghub.com Consequently, PGM1 deficiency leads to a shortage of these essential building blocks, resulting in impaired glycosylation. cdghub.comnih.govresearchgate.net

SLC35A2-CDG : This X-linked disorder results from pathogenic variants in the SLC35A2 gene. nih.gov This gene encodes a transporter protein that moves UDP-galactose from the cytoplasm into the Golgi and endoplasmic reticulum. nih.govresearchgate.net A defect in this transporter leads to a deficiency of UDP-galactose within the Golgi, thereby preventing proper galactosylation of N- and O-linked glycans, glycosaminoglycans, and glycosphingolipids. nih.gov This condition often presents with severe neurological features. nih.gov

Therapeutic Interventions with this compound Supplementation for Glycosylation Disorders

For certain CDGs characterized by under-galactosylation, oral this compound supplementation has emerged as a promising therapeutic strategy. clinicaltrials.govonderzoekmetmensen.nl By providing an abundance of galactose, this dietary therapy aims to increase the intracellular pool of UDP-galactose, potentially overcoming the underlying metabolic or transport deficiencies.

In TMEM165-CDG : Studies have shown that while manganese supplementation can correct glycosylation defects in TMEM165-deficient cells, this compound supplementation can also rescue the N-glycosylation defect. nih.govnih.gov Oral galactose therapy in patients has been reported to improve both biochemical and clinical parameters, including an increase in correctly glycosylated transferrin isoforms and a decrease in hypo-galactosylated N-glycan structures. nih.govresearchgate.net However, some research suggests that while this compound partially rescues N-glycosylation, its effect on other glycosylation types, like O-GalNAc glycosylation, may be limited. nih.gov

In PGM1-CDG and SLC35A2-CDG : this compound supplementation has shown significant success in treating both PGM1-CDG and SLC35A2-CDG. nih.gov In PGM1-CDG, oral this compound has been demonstrated to be a safe and effective treatment, leading to improvements in transferrin glycosylation, coagulation factor levels, and liver function. nih.govresearchgate.netresearchgate.net Similarly, for patients with SLC35A2-CDG, galactose supplementation has resulted in clinical and biochemical improvements, suggesting it helps to partially overcome the Golgi's UDP-galactose deficiency. nih.govresearchgate.net

Table 1: Overview of this compound-Responsive Congenital Disorders of Glycosylation

| Disorder | Affected Gene/Protein | Primary Defect | Therapeutic Effect of this compound |

| TMEM165-CDG | TMEM165 | Disrupted Golgi Mn²⁺ homeostasis, impairing Mn²⁺-dependent galactosyltransferases. nih.govoup.com | Partially rescues N-glycosylation defects; improves clinical and biochemical markers. nih.govnih.gov |

| PGM1-CDG | PGM1 (Phosphoglucomutase-1) | Impaired conversion of glucose-6-phosphate to glucose-1-phosphate, reducing UDP-galactose precursor availability. cdghub.com | Improves glycosylation, liver function, and coagulation parameters. nih.govresearchgate.net |

| SLC35A2-CDG | SLC35A2 | Defective transport of UDP-galactose into the Golgi apparatus. nih.gov | Improves clinical and biochemical markers by partially overcoming the UDP-galactose deficiency. nih.govresearchgate.net |

Enzymatic Biosynthesis of this compound Derivatives

The enzymatic synthesis of this compound derivatives is an area of active research, offering precise and efficient methods for producing valuable compounds for various industries. nih.gov Key strategies include isomerization, epimerization, and multi-enzyme cascades. nih.gov

Isomerization and Epimerization Strategies

Isomerization and epimerization are enzymatic processes that rearrange the molecular structure of a substrate to create an isomer or epimer.

Isomerization : This strategy is used to convert this compound into its ketose isomer, D-tagatose, a rare sugar valued as a low-calorie sweetener. mdpi.com The key enzyme in this bioconversion is L-arabinose isomerase (L-AI). mdpi.comgoogle.com Due to the structural similarity between L-arabinose and this compound, L-AI can effectively catalyze the isomerization of this compound to D-tagatose. mdpi.com This enzymatic method is considered more economical and environmentally friendly than traditional chemical methods, which often require alkaline conditions and can produce by-products. mdpi.comresearchgate.net

Epimerization : This process alters the stereochemistry at one chiral center of a sugar. For instance, cellobiose 2-epimerase can convert this compound into D-talose, another rare sugar. nih.gov The same enzyme may also catalyze a minor side reaction, converting this compound to D-tagatose through keto-aldo isomerization. nih.gov

Transgalactosylation and Phosphorylation-Dephosphorylation Cascades

More complex enzymatic systems, known as cascades, are being developed to overcome the limitations of single-enzyme reactions, such as unfavorable thermodynamic equilibria. nih.gov

Transgalactosylation : This process, typically mediated by glycoside hydrolases like β-galactosidase, involves transferring a galactose unit from a donor (like lactose) to an acceptor molecule. While primarily used for synthesizing galactooligosaccharides (GOS), the principles can be adapted for creating other galactose derivatives.

Phosphorylation-Dephosphorylation Cascades : This is a promising and sophisticated strategy for synthesizing this compound derivatives. nih.govmdpi.com This approach involves a multi-enzyme pathway where the substrate is first phosphorylated, then converted through one or more enzymatic steps, and finally dephosphorylated to yield the final product. mdpi.comresearchgate.net For example, a cascade to produce D-tagatose from sucrose can involve five enzymes: sucrose phosphorylase, fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, and polyphosphate kinase for ATP regeneration. mdpi.com By coupling irreversible phosphorylation and dephosphorylation steps, these cascades can drive the reaction towards the desired product, overcoming the thermodynamic equilibrium that often limits simple isomerization reactions and allowing for higher yields from cost-effective starting materials. nih.govmdpi.com

Table 2: Enzymatic Strategies for this compound Derivative Synthesis

| Strategy | Key Enzyme(s) | Substrate | Product(s) | Notes |

| Isomerization | L-arabinose isomerase (L-AI) | This compound | D-Tagatose | A reversible reaction; considered an economical route for large-scale production. mdpi.com |

| Epimerization | Cellobiose 2-epimerase | This compound | D-Talose, D-Tagatose | D-talose is the primary product; D-tagatose is a minor side product. nih.gov |

| Phosphorylation-Dephosphorylation Cascade | Multi-enzyme systems (e.g., kinases, isomerases, phosphatases) | D-Fructose, Sucrose, etc. | D-Tagatose | Overcomes thermodynamic limitations of simple isomerization, leading to higher conversion rates. nih.govmdpi.commdpi.com |

D Galactose in Disease Models and Pathophysiology

D-Galactose-Induced Accelerated Aging Models

The administration of this compound is a well-established and widely accepted method for inducing an accelerated aging phenotype in animal models, creating a valuable tool for studying the aging process and potential therapeutic interventions. sci-hub.seresearchgate.netplos.org This model mimics many of the natural aging processes, including cognitive decline, oxidative stress, and neuroinflammation. frontiersin.orgmdpi.com Chronic systemic administration of this compound in rodents over several weeks can lead to a progressive decline in learning and memory, increased production of free radicals in the brain, and a shortened lifespan in some species. nih.govspandidos-publications.com The this compound-induced aging model is recognized for its ability to replicate age-related changes in multiple tissues and organs, including the brain, heart, liver, kidneys, and reproductive system. mdpi.com

These models are instrumental in understanding the molecular and cellular mechanisms that drive aging. Researchers have observed that this compound treatment leads to an increase in senescence markers such as senescence-associated β-galactosidase (SA-β-gal) staining and the expression of proteins like p16, p21, and p53. mdpi.comspandidos-publications.com The similarities between this compound-induced aging and natural aging, such as progressive declines in cardiac function and mobility, make it a relevant and practical model for gerontological research. spandidos-publications.com

Mechanisms of this compound-Induced Senescence

The accelerated aging phenotype induced by this compound is driven by several interconnected molecular and cellular mechanisms. sci-hub.seresearchgate.net An excess of this compound in the body leads to its metabolism through alternative pathways, which results in the production of harmful byproducts. researchgate.netresearchgate.net These pathways collectively contribute to a state of chronic oxidative stress, inflammation, and cellular damage that closely resembles natural aging. frontiersin.org

Key mechanisms include the generation of reactive oxygen species (ROS), the formation of advanced glycation end products (AGEs), the promotion of neuroinflammation, mitochondrial dysfunction, and the induction of apoptosis. nih.govresearchgate.net These processes are not mutually exclusive and often influence one another, creating a complex cascade of events that leads to cellular senescence and tissue degeneration. researchgate.netresearchgate.net For instance, the interaction between AGEs and their receptors can trigger oxidative stress and inflammatory responses. mdpi.com

Oxidative Stress and Reactive Oxygen Species (ROS) Production

A primary mechanism by which this compound induces aging is through the generation of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. frontiersin.orgaging-us.com Excess this compound can be oxidized by the enzyme galactose oxidase, a process that produces hydrogen peroxide (H₂O₂), a type of ROS. plos.orgresearchgate.net Additionally, the conversion of this compound to galactitol via aldose reductase can lead to osmotic stress and further ROS production. researchgate.netcas.cz

This overproduction of ROS overwhelms the antioxidant defense systems of the cell. nih.gov Studies have consistently shown that this compound administration leads to a decrease in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). sci-hub.sefrontiersin.orgaging-us.com Concurrently, there is an increase in markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation. frontiersin.orgfrontiersin.org This sustained oxidative stress damages vital cellular components, including lipids, proteins, and DNA, contributing significantly to the aging phenotype. researchgate.net

| Biomarker | Effect of this compound Administration | Tissue/Organ Affected |

| Reactive Oxygen Species (ROS) | Increased | Brain, Heart, Liver, Kidney |

| Malondialdehyde (MDA) | Increased | Brain, Heart, Liver, Kidney |

| Superoxide Dismutase (SOD) | Decreased | Brain, Heart, Liver, Kidney |

| Catalase (CAT) | Decreased | Brain, Liver, Kidney |

| Glutathione Peroxidase (GSH-Px) | Decreased | Brain, Liver |

Advanced Glycation End Products (AGEs) Formation

The formation of advanced glycation end products (AGEs) is another critical mechanism in this compound-induced senescence. researchgate.net this compound, a reducing sugar, can react non-enzymatically with the free amino groups of proteins, lipids, and nucleic acids in a process known as the Maillard reaction. nih.govmdpi.com This reaction forms unstable Schiff bases and Amadori products, which over time undergo further reactions to form stable, cross-linked AGEs. researchgate.netnih.gov

These AGEs accumulate in tissues and contribute to cellular dysfunction and aging. frontiersin.org The interaction of AGEs with their specific receptors, known as receptors for advanced glycation end products (RAGE), triggers a cascade of downstream signaling pathways. mdpi.comaging-us.com Activation of the AGE-RAGE axis is known to increase the production of ROS through enzymes like NADPH oxidase and to activate pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB). frontiersin.orgmdpi.comresearchgate.net This link between AGEs, oxidative stress, and inflammation is a hallmark of this compound-induced aging and is implicated in the pathology of many age-related diseases. spandidos-publications.comaging-us.com

| Molecule/Receptor | Role in this compound-Induced Aging | Consequence of Activation/Formation |

| This compound | Precursor for AGE formation | Reacts with proteins and lipids |

| Schiff Base/Amadori Products | Intermediates in AGE formation | Unstable precursors to AGEs |

| Advanced Glycation End Products (AGEs) | Induce cellular damage and inflammation | Accumulate in tissues, activate RAGE |

| Receptor for AGEs (RAGE) | Cell surface receptor for AGEs | Triggers oxidative stress and inflammation |

| NADPH Oxidase | Enzyme activated by RAGE signaling | Increases ROS production |

Neuroinflammation

This compound administration is a potent inducer of neuroinflammation, a key feature of both natural brain aging and neurodegenerative diseases. frontiersin.orgaging-us.com The inflammatory state is largely mediated by the activation of microglia and astrocytes, the resident immune cells of the central nervous system. sci-hub.se The accumulation of AGEs and the presence of oxidative stress activate these cells, leading to the release of pro-inflammatory cytokines. mdpi.comaging-us.com

Research has demonstrated that this compound treatment leads to elevated levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the brain. mdpi.comaging-us.com This inflammatory response is often driven by the activation of the NF-κB signaling pathway, which acts as a central regulator of inflammation. mdpi.com The chronic, low-grade neuroinflammation induced by this compound contributes to neuronal dysfunction, impairs neurogenesis, and exacerbates cognitive decline, further solidifying its utility as a model for studying brain aging. mdpi.comspandidos-publications.com

Mitochondrial Dysfunction

Mitochondrial dysfunction is a cornerstone of the aging process, and it is a significant consequence of this compound administration. sci-hub.senih.govnih.gov The increased oxidative stress induced by this compound directly damages mitochondria, the primary site of cellular energy production and a major source of endogenous ROS. nih.gov This creates a vicious cycle where damaged mitochondria produce more ROS, leading to further mitochondrial damage. nih.gov

This compound-induced mitochondrial dysfunction is characterized by several key features, including impaired respiratory chain enzyme activity, decreased ATP production, and damage to mitochondrial DNA. sci-hub.senih.gov It also affects mitochondrial dynamics, with studies showing reduced levels of proteins involved in mitochondrial fusion. doi.org This energetic failure and oxidative damage contribute to cellular senescence and apoptosis, particularly in high-energy-demand cells like neurons. sci-hub.seresearchgate.net

Apoptosis and Neuronal Degeneration

The culmination of oxidative stress, AGE formation, neuroinflammation, and mitochondrial dysfunction is the induction of apoptosis, or programmed cell death, leading to neuronal degeneration. sci-hub.sefrontiersin.orgresearchgate.net this compound treatment has been shown to increase the expression of pro-apoptotic proteins, such as Bax and cleaved caspase-3, while decreasing the expression of anti-apoptotic proteins like Bcl-2 in brain tissues. mdpi.com

This apoptotic process is a key contributor to the cognitive deficits observed in this compound-induced aging models. researchgate.net The loss of neurons in critical brain regions like the hippocampus and cerebral cortex, which are essential for learning and memory, underlies the functional decline. sci-hub.se Furthermore, this compound can induce apoptosis in other tissues as well, such as the heart and liver, highlighting the systemic nature of its aging-like effects. mdpi.comdoi.org Studies using TUNEL staining have directly confirmed an increased number of apoptotic cells in the brains of this compound-treated animals. frontiersin.org

Cognitive Impairment and Neurobehavioral Outcomes in this compound Models

The this compound-induced aging model is frequently employed in studies focusing on cognitive and neurological dysfunction. frontiersin.org Administration of this compound in rodents has been shown to cause a spectrum of neurobehavioral and neurochemical alterations that mimic natural brain aging. plos.orgnih.govnih.govcapes.gov.br These changes include cognitive and motor impairments, reduced neurogenesis, neurodegeneration, and mitochondrial dysfunction. plos.orgnih.gov A systematic review and meta-analysis of studies using this model revealed that this compound administration significantly impairs cognition-related outcomes in rodents. plos.orgnih.gov

The Morris water maze (MWM) is a common behavioral test used to assess spatial learning and memory in rodent models. In this compound-induced aging models, animals consistently exhibit impaired performance in the MWM test. nih.govbohrium.combio-conferences.org This is characterized by increased escape latencies, or the time it takes for the animal to find the hidden platform, and reduced time spent in the target quadrant during probe trials. nih.govbohrium.com

For instance, studies have shown that mice treated with this compound spend less time swimming in the target quadrant and have longer escape latencies compared to control groups. nih.gov These deficits in learning and memory are attributed to the neurotoxic effects of this compound, which include the generation of free radicals leading to neurodegeneration and impaired neurogenesis. nih.gov Research has demonstrated that interventions that improve antioxidant status can ameliorate the cognitive deficits induced by this compound. bohrium.com For example, treatment with the alkaloid Isorhynchophylline was found to significantly improve spatial learning and memory function in this compound-treated mice, as evidenced by their performance in the MWM test. bohrium.com Similarly, aerobic exercise has been shown to alleviate learning and memory deficits in this compound-induced aging rats by promoting the expression of synaptophysin (SYP) and brain-derived neurotrophic factor (BDNF) in the hippocampus. bio-conferences.org

The following table summarizes findings from various studies on the effects of this compound on learning and memory as assessed by the Morris Water Maze.

| Study Focus | Animal Model | Key Findings in MWM | Reference |

| Acute & Chronic Effects | Wistar Rats | Initial improvement followed by deterioration of learning and memory. | nih.govresearchgate.net |

| Isorhynchophylline Effects | Mice | IRN significantly improved spatial learning and memory function. | bohrium.com |

| Aerobic Exercise Effects | Rats | Exercise ameliorated learning and memory deficits. | bio-conferences.org |

| Ginsenoside Rg1 Effects | Mice | Rg1 effectively ameliorated spatial learning and memory deficits. | medsci.org |

MWM: Morris Water Maze; IRN: Isorhynchophylline

This compound administration has been shown to induce significant alterations in synaptic plasticity, a crucial mechanism for learning and memory. nih.gov This is evidenced by a decrease in the number of synapses and damage to their structure in the hippocampus of this compound-treated animals. nih.govnih.gov

Key proteins involved in synaptic function are affected in this aging model. For example, long-term this compound treatment leads to reduced expression levels of synaptic plasticity-related markers such as synaptophysin and phosphorylated Ca2+/calmodulin-dependent protein kinase II (pCaMKII). mdpi.com Postsynaptic density protein 95 (PSD95), a critical protein for the stability and function of the postsynaptic membrane, is also downregulated by this compound. nih.gov

Furthermore, this compound-induced oxidative stress and neuroinflammation contribute to synaptic dysfunction. nih.gov The activation of microglia and astrocytes, the brain's resident immune cells, is observed in response to this compound, leading to the release of pro-inflammatory factors that can impair synaptic transmission. nih.gov Additionally, the expression of brain-derived neurotrophic factor (BDNF), a key mediator of structural and functional synaptic plasticity, is significantly reduced following this compound treatment. mdpi.com

The table below details the effects of this compound on various markers of synaptic plasticity.

| Marker | Effect of this compound | Significance | Reference |

| Synapse Number | Decreased | Indicates loss of synaptic connections. | nih.govnih.gov |

| Synaptophysin | Reduced expression | Marker for presynaptic terminals. | mdpi.com |

| pCaMKII | Reduced expression | Involved in long-term potentiation. | mdpi.com |

| PSD95 | Reduced expression | Key scaffolding protein at the postsynaptic density. | nih.gov |

| BDNF | Reduced expression | Crucial for synaptic growth and plasticity. | mdpi.com |

pCaMKII: phosphorylated Ca2+/calmodulin-dependent protein kinase II; PSD95: Postsynaptic density protein 95; BDNF: Brain-derived neurotrophic factor

Multi-Organ Systemic Effects in this compound-Induced Aging

The administration of this compound induces systemic effects that mimic aging across multiple organ systems, not limited to the brain. mdpi.comresearchgate.net This is primarily attributed to the induction of oxidative stress and inflammation. nih.govnih.gov

The liver is particularly susceptible to damage from this compound administration due to its central role in metabolizing this sugar. mdpi.commdpi.com Chronic exposure to high levels of this compound leads to significant oxidative damage in the liver. mdpi.comresearchgate.net This is characterized by an increase in markers of oxidative stress, such as malondialdehyde (MDA), and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). mdpi.comtandfonline.com

Histopathological examinations of the livers of this compound-treated animals reveal cellular swelling and abnormal cell arrangement. tandfonline.com Functionally, this damage manifests as elevated levels of liver enzymes in the blood, including aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP), which are indicative of liver inflammation and dysfunction. tandfonline.com this compound-induced liver injury is considered a well-established experimental model that closely resembles the morphological and functional features of liver aging. dovepress.com

The following table summarizes the effects of this compound on key liver parameters.

| Parameter | Effect of this compound | Significance | Reference |

| MDA | Increased | Marker of lipid peroxidation and oxidative stress. | mdpi.comtandfonline.com |

| SOD, CAT, GSH-Px | Decreased | Depletion of the antioxidant defense system. | mdpi.comtandfonline.com |

| AST, ALT, ALP | Increased | Indicators of liver cell damage and inflammation. | tandfonline.com |

| Histology | Cellular swelling, abnormal arrangement | Morphological evidence of liver injury. | tandfonline.com |

MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase

This compound administration is known to induce a state of accelerated cardiac aging. researchgate.netnih.govresearchgate.netnih.gov This is characterized by a number of detrimental changes within the heart tissue. One of the key mechanisms is the induction of oxidative stress. researchgate.netresearchgate.net Excess this compound can lead to the production of hydrogen peroxide and advanced glycation end products (AGEs), which in turn generate reactive oxygen species (ROS). researchgate.net This oxidative stress can cause damage to cardiac cells and contribute to mitochondrial dysfunction. nih.gov

Furthermore, this compound treatment increases the expression of cardiac senescence markers, such as p53 and p21. nih.gov It also promotes inflammation and apoptosis (programmed cell death) within the heart. researchgate.netresearchgate.net These cellular changes can lead to structural and functional impairments, such as cardiac hypertrophy (enlargement of the heart muscle). mdpi.comresearchgate.net Studies have shown that this compound can induce oxidative DNA damage in cardiac tissue. nih.gov

The table below outlines the key effects of this compound on the heart.

| Effect | Mechanism/Marker | Consequence | Reference |

| Increased Oxidative Stress | Increased ROS, AGEs | Cellular damage, mitochondrial dysfunction | researchgate.netnih.gov |

| Increased Senescence | Upregulation of p53, p21 | Reduced regenerative capacity | nih.gov |

| Increased Inflammation | Inflammatory cell infiltration | Cardiac dysfunction | researchgate.netresearchgate.net |

| Increased Apoptosis | Increased apoptosis markers | Loss of cardiac myocytes | researchgate.netkarger.com |

| Cardiac Hypertrophy | - | Impaired heart function | mdpi.comresearchgate.net |

ROS: Reactive Oxygen Species; AGEs: Advanced Glycation End Products

The kidneys are also significantly affected in the this compound-induced aging model. mdpi.com Chronic this compound administration leads to renal injury, characterized by both structural and functional changes. nih.govtandfonline.com Histopathological analysis reveals damage to the renal tubules and glomeruli, including tubular damage, necrotic epithelial cells, and inflammatory infiltrates. mdpi.commedsci.org

Functionally, this compound-induced kidney damage is evidenced by increased serum levels of creatinine, urea, and cystatin C, which are markers of impaired renal function. mdpi.comresearchgate.net The underlying mechanisms involve oxidative stress, inflammation, and the accumulation of advanced glycation end products (AGEs). tandfonline.comresearchgate.net this compound treatment has been shown to increase the expression of markers of fibrosis, such as transforming growth factor-β1 (TGF-β1), and decrease the expression of the anti-aging protein Klotho in the kidneys. researchgate.net

The following table summarizes the effects of this compound on the kidneys.

| Parameter | Effect of this compound | Significance | Reference |

| Serum Creatinine | Increased | Marker of reduced kidney function. | mdpi.comresearchgate.net |

| Serum Urea | Increased | Marker of reduced kidney function. | mdpi.comresearchgate.net |

| Histopathology | Tubular damage, glomerular changes | Structural evidence of kidney injury. | mdpi.commedsci.org |

| Oxidative Stress | Increased | Contributes to cellular damage. | tandfonline.com |

| Inflammation | Increased inflammatory markers | Promotes renal injury. | mdpi.commedsci.org |

Reproductive System (e.g., Erectile Dysfunction)

The this compound-induced aging model has been characterized as a suitable experimental model for erectile dysfunction (ED). plos.orgnih.gov Aging is a primary risk factor for ED, and the this compound model mimics several key aspects of this pathology. plos.orgnih.gov In studies using Wistar rats, chronic administration of this compound was shown to reduce erectile function in vivo. nih.govplos.org

This induced dysfunction is associated with a range of physiological and molecular changes within the corpus cavernosum, the erectile tissue of the penis. Key findings include:

Hyper-contractility: An increased tendency of the corpus cavernosum smooth muscle to contract has been observed. plos.orgplos.org

Endothelial Dysfunction: The function of the endothelium, which is crucial for initiating and maintaining an erection through the release of nitric oxide, is significantly impaired. plos.orgnih.govplos.org

Oxidative Stress: The model shows a marked increase in reactive oxygen species (ROS) and oxidative damage within the cavernous tissue. plos.orgplos.org This is a critical factor, as oxidative stress is strongly linked to age-related ED. plos.org

Cellular Senescence: There is an increase in markers of cellular senescence in the penile tissue. plos.orgnih.gov

Structural Changes: Researchers have noted a loss of essential penile erectile components, indicating structural degradation of the tissue. plos.orgnih.gov

These effects—hyper-contractility, endothelial dysfunction, oxidative stress, and cellular senescence—are believed to be associated with the activity of β-galactosidase. nih.gov The successful induction of these ED-related pathologies validates the this compound model as a tool for studying the mechanisms of age-related erectile dysfunction and for evaluating potential therapeutic interventions. plos.orgplos.org

Table 1: Effects of this compound on the Reproductive System in an Aging Model

| Feature | Observation in this compound Model | Reference |

|---|---|---|

| Erectile Function | Reduced in vivo | nih.gov, plos.org |

| Corpus Cavernosum | Hyper-contractility | plos.org, plos.org |

| Endothelium | Significant dysfunction | plos.org, nih.gov, plos.org |

| Oxidative Stress | Increased ROS levels | plos.org, plos.org |

| Cellular State | Increased tissue senescence | plos.org, nih.gov |

| Tissue Structure | Loss of essential erectile components | plos.org, nih.gov |

Lung

The aging process in the lungs is characterized by specific structural and functional declines, and this compound administration in animal models successfully mimics these changes. mdpi.com The primary effects observed in the lungs of this compound-treated models include an increase in the size of the alveoli (the tiny air sacs in the lungs) and a reduction in elastic recoil. mdpi.com This loss of elasticity can facilitate the premature closure of airways. mdpi.com

This compound is considered to effectively model the natural aging process in the lungs by inducing key pathological states such as oxidative stress, a fibrotic status, and chronic inflammation. mdpi.com Studies have shown that this compound treatment increases oxidative markers and decreases the activity of antioxidant enzymes in lung tissue. mdpi.com Research in mice has demonstrated that this compound induces lung aging and mitochondrial dysfunction. nih.gov Histological examination of lung tissue from these models reveals the destruction of alveolar spaces and a thickening of the bronchial walls, which can be ameliorated by certain interventions. nih.gov These findings confirm that the this compound model is a valuable tool for studying age-related pulmonary decline and for testing potential protective therapies. mdpi.comnih.gov

Methodological Considerations in this compound-Induced Aging Models

Administration Routes (Subcutaneous, Intraperitoneal, Oral)

The method of this compound administration is a critical parameter in establishing an aging model. The most common routes used in rodent studies are subcutaneous (s.c.) and intraperitoneal (i.p.) injections, with oral administration being a less frequent but increasingly explored alternative. ed.ac.uknih.govplos.org

A systematic review of 103 studies on this compound-induced brain aging found that:

Subcutaneous (s.c.) injection was the most prevalent method, used in 72% of the studies. ed.ac.ukplos.org

Intraperitoneal (i.p.) injection was used in 26% of the studies. ed.ac.ukplos.org

Oral administration was the least common, reported in only 1% of the studies reviewed. ed.ac.ukplos.org

While injections are widely used, oral administration via gavage or in drinking water is being investigated as a less invasive method. nih.govmdpi.com Studies have shown that oral this compound can effectively induce aging-related changes, such as abnormalities in the mitochondrial respiratory chain in the rat brain and is comparable to subcutaneous models for inducing aging markers. nih.govrjptonline.org The choice of administration route can influence the outcomes and severity of the induced aging phenotype, though one meta-analysis found no significant impact of the route on the change in malondialdehyde (MDA) levels, a common marker of oxidative stress. ed.ac.ukplos.org

Dosage and Duration of this compound Exposure

The dose and duration of this compound treatment are fundamental variables that determine the extent and characteristics of the induced aging phenotype. These parameters vary widely across studies depending on the research objectives and the animal model used.

Dosage: A systematic review categorized this compound doses used in brain aging models into four groups:

0–60 mg/kg (17% of studies)

100–125 mg/kg (35% of studies)

150–250 mg/kg (27% of studies)

300–1250 mg/kg (20% of studies) ed.ac.ukplos.org

In cardiac aging models, doses typically range from 60 to 150 mg/kg/day. nih.gov Studies have shown that different dose ranges can have varying effects on different biomarkers. For instance, doses between 100–125 mg/kg had a significant effect on superoxide dismutase (SOD) levels. ed.ac.ukplos.org

Duration: The duration of exposure is also a critical factor. The same systematic review classified treatment durations as follows:

7–40 days (10% of studies)

42 days (22% of studies)

49–56 days (45% of studies)

60–112 days (23% of studies) ed.ac.ukplos.org

Chronic administration over six to ten weeks is frequently cited as effective for accelerating the natural aging process. plos.orgresearchgate.net Longer durations, such as 60–112 days, have been shown to produce the most significant increases in oxidative stress markers like MDA. ed.ac.ukplos.org The specific combination of dose and duration is often tailored to induce particular age-related pathologies in tissues such as the heart, brain, or reproductive system. plos.orgnih.govnih.gov

Table 2: Common Methodological Parameters in this compound Aging Models

| Parameter | Categories/Ranges | Prevalence/Common Practice | Reference |

|---|---|---|---|

| Administration Route | Subcutaneous (s.c.) | 72% of studies | ed.ac.uk, plos.org |

| Intraperitoneal (i.p.) | 26% of studies | ed.ac.uk, plos.org | |

| Oral | 1% of studies | ed.ac.uk, plos.org | |

| Dosage (mg/kg/day) | 0-60 | 17% of studies | ed.ac.uk, plos.org |

| 100-125 | 35% of studies | ed.ac.uk, plos.org | |

| 150-250 | 27% of studies | ed.ac.uk, plos.org | |

| 300-1250 | 20% of studies | ed.ac.uk, plos.org | |

| Duration (days) | 7-40 | 10% of studies | ed.ac.uk, plos.org |

| 42 | 22% of studies | ed.ac.uk, plos.org | |

| 49-56 | 45% of studies | ed.ac.uk, plos.org |

Species and Strain Variability in Rodent Models

The choice of animal species and, particularly, the strain within that species, can significantly impact the results of this compound-induced aging studies. Most research is conducted in rodents, with mice and rats being the most common. plos.org

Different mouse strains have been shown to exhibit varied responses to this compound treatment. For example, studies using open-field tests to assess locomotor and anxiety-like behavior have reported conflicting results depending on the strain used. While a high dose of this compound impaired exploratory activity in Kunming mice, other studies using Laca mice found no difference in open-field activity compared to controls. nih.gov This suggests a robust strain-dependent variation in behavioral outcomes. nih.gov

C57BL/6J mice, a favored strain in neuroscience, have been used to develop and validate oral this compound administration models for studying neurodegenerative diseases like Alzheimer's. mdpi.com However, even within the same strain, the response can be inconsistent. One study reported that chronic this compound treatment did not induce detectable age-related neurobehavioral symptoms in C57BL/6J mice at the chosen dose, suggesting that the treatment may not be sufficient to overcome interstrain variations in all behavioral paradigms. researchgate.netnih.gov This variability highlights the importance of carefully selecting the animal model and considering strain-specific characteristics when designing experiments and interpreting data.

Comparison with Naturally Aging Models

A key validation for any induced-aging model is its ability to replicate the phenotypes of natural aging. Several studies have directly compared the this compound-induced model with naturally aging animals, primarily in beagle dogs and mice. nih.govnih.govtjnpr.org

These comparative studies have demonstrated significant similarities between the two models:

Oxidative Stress Markers: In beagle dogs, the this compound-induced aging group showed increased levels of malondialdehyde (MDA) and decreased levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which was similar to the naturally aging group. nih.govnih.govresearchgate.net

Histopathology: Parallel histopathological features were observed in the liver, kidneys, heart, lungs, spleen, and brain of both this compound-induced and naturally aging dogs when compared to young controls. nih.govresearchgate.net

Gene Expression: The expression of aging-associated proteins, such as reduced proliferating cell nuclear antigen (PCNA) and increased p16 and p21, was observed in both naturally aging and this compound-induced models in dogs and mice. nih.govtjnpr.orgresearchgate.net A study in mice found that a specific dose of this compound resulted in p16INK4a expression in the hippocampus that was similar to that in naturally aged mice. tjnpr.org

The strong parallels in biochemical, histological, and genetic markers provide evidence that the this compound-induced model successfully mimics many aspects of the natural aging process, supporting its application in aging research. nih.govnih.gov

Therapeutic Interventions in this compound Aging Models

The this compound-induced aging model is frequently used to study and evaluate potential anti-aging therapeutic interventions. researchgate.netnih.gov These interventions often target the underlying mechanisms of this compound-induced aging, such as oxidative stress, inflammation, and apoptosis. capes.gov.br

Given that oxidative stress is a primary mechanism in this compound-induced aging, antioxidant therapies are a major area of investigation. researchgate.netcapes.gov.br Chronic this compound administration leads to an overproduction of reactive oxygen species (ROS) and a weakening of the body's antioxidant defense systems. researchgate.netfrontiersin.org This imbalance contributes to cellular and tissue damage that mimics natural aging. researchgate.netfrontiersin.org

A variety of antioxidant compounds have been tested in these models to counteract the effects of this compound. These antioxidants aim to mitigate oxidative damage and have shown promise in preclinical studies. researchgate.netnih.gov

Curcumin (B1669340): In a study on porcine and human kidney proximal tubule cell lines, curcumin treatment showed a protective effect against this compound-induced senescence. nih.gov It decreased the number of senescent cells, reduced markers of oxidative DNA damage, and lowered ROS production. nih.gov

Lactiplantibacillus plantarum TY-Y10: Both viable and heat-inactivated forms of this probiotic were found to alleviate oxidative stress in this compound-induced aging in mice. mdpi.com The treatment led to a decrease in malondialdehyde (an indicator of lipid peroxidation) and an increase in key antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. mdpi.com

Diosgenin: This compound, when administered to rats with this compound-induced aging, demonstrated protective effects in the brain and liver by upregulating antioxidant enzymes like glutathione peroxidase-1 and superoxide dismutase-1. frontiersin.org

Other Antioxidants: Studies have also explored the effects of α-lipoic acid, L-carnitine, ascorbic acid, and grape seed-derived polyphenols, with some showing potential to prevent certain age-related changes. researchgate.netnih.gov For example, ascorbic acid co-administered with this compound in mice prevented a reduction in hippocampal neurogenesis. researchgate.net

Table 1: Effects of Antioxidant Treatments in this compound Aging Models

| Antioxidant | Model System | Key Findings |

|---|---|---|

| Curcumin | Porcine & Human Kidney Cells | Decreased senescent cells, reduced oxidative DNA damage, lowered ROS. nih.gov |

| Lactiplantibacillus plantarum TY-Y10 | Mice | Decreased malondialdehyde, increased superoxide dismutase, catalase, and glutathione peroxidase. mdpi.com |

| Diosgenin | Rats | Upregulated glutathione peroxidase-1 and superoxide dismutase-1 in the brain and liver. frontiersin.org |

| Ascorbic Acid | Mice | Prevented this compound-induced reduction in hippocampal neurogenesis. researchgate.net |

Lifestyle interventions, particularly physical exercise, have been investigated for their ability to counteract the neurodegenerative and metabolic effects of this compound-induced aging. nih.govaging-us.com Exercise is known to have anti-aging effects by improving metabolic efficiency, reducing inflammation, and increasing tolerance to oxidative stress. aging-us.commdpi.com

Research in this compound models has shown that exercise can:

Improve Cognitive Function: Moderate treadmill exercise in this compound-treated mice improved learning and memory, as demonstrated by better performance in the Morris water maze test. nih.gov

Offer Neuroprotection: Exercise has been shown to upregulate neuroprotective factors like brain-derived neurotrophic factor (BDNF) and repress apoptosis-related factors in the brain of aging models. nih.gov

Enhance Cardiac Health: In rats with this compound-induced aging, long-term swimming exercise improved cardiomyocyte arrangement and enhanced the expression of proteins involved in energy homeostasis, such as SIRT1. aging-us.com

Improve Skeletal Muscle Metabolism: In a comparative study, both exercise and caloric restriction showed benefits in this compound-treated rats. nih.gov Exercise was particularly effective at increasing skeletal muscle fatty acid oxidation during physical activity, while caloric restriction was superior in improving the muscle's antioxidative capacity by increasing superoxide dismutase 2 (SOD2) expression. nih.gov

Table 2: Effects of Exercise in this compound Aging Models

| Intervention | Model System | Key Findings |

|---|---|---|